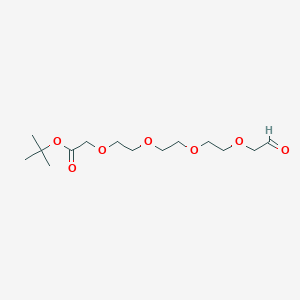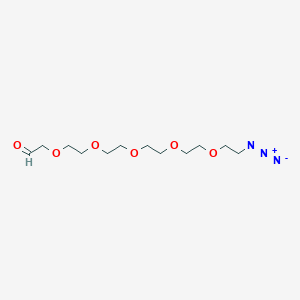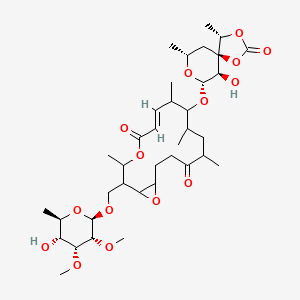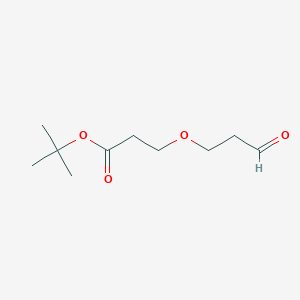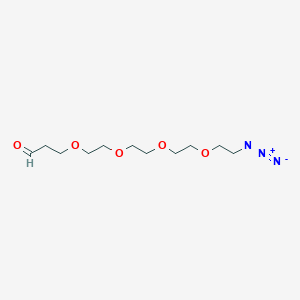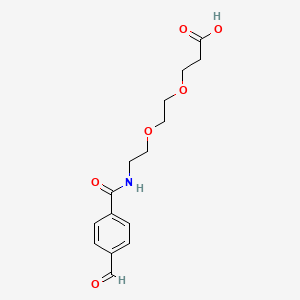
Alstonidine acetate trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alstonidine acetate trihydrate is a biochemical.
Wissenschaftliche Forschungsanwendungen
Herbicide Mechanisms :
- ALS-inhibiting herbicides, including sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinylthio(oxy)-benzoates, and sulfonylamino-carbonyltriazolinones, are widely used for weed control. They act by interfering with the ALS enzyme, essential in the biosynthetic pathway of branched-chain amino acids in plants (Zhou et al., 2007).
Herbicide Resistance :
- A study on the molecular basis of imidazolinone tolerance in field isolates of cocklebur (Xanthium sp.) from Mississippi and Missouri found that tolerance was conferred by a form of ALS that was less sensitive to inhibitors than the wild type. This research shows that mutations conferring herbicide tolerance can also occur in nature (Bernasconi et al., 1995).
ALS Inhibitors and Plant Metabolism :
- ALS inhibitors are the primary target site for at least four structurally distinct classes of herbicides. The study of ALS provides insights into the selective targeting between plants and mammals, making it an attractive target for modern herbicide research (Shimizu et al., 2002).
Chemical Marker for ALS-inhibitor Herbicides :
- A study developed a chemical profiling technique for ALS-inhibitor herbicides using 2-aminobutyric acid. This method is an excellent, selective chemical marker technique for real-world plant matrixes (Loper et al., 2002).
ALS and Genetic Engineering :
- A study on metabolic engineering of Escherichia coli to enhance recombinant protein production introduced the alsS gene from Bacillus subtilis, encoding ALS. This heterologous enzyme modified glycolytic fluxes, reducing acetate accumulation and improving recombinant protein production (Aristidou et al., 1995).
Eigenschaften
CAS-Nummer |
25442-92-6 |
|---|---|
Produktname |
Alstonidine acetate trihydrate |
Molekularformel |
C24H32N2O8 |
Molekulargewicht |
476.53 |
IUPAC-Name |
methyl (2S,3S,4S)-3-(acetoxymethyl)-2-methyl-4-((9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl)-3,4-dihydro-2H-pyran-5-carboxylate trihydrate |
InChI |
InChI=1S/C24H26N2O5.3H2O/c1-14-19(12-31-15(2)27)18(20(13-30-14)24(28)29-4)11-21-23-17(9-10-25-21)16-7-5-6-8-22(16)26(23)3;;;/h5-10,13-14,18-19H,11-12H2,1-4H3;3*1H2/t14-,18-,19-;;;/m0.../s1 |
InChI-Schlüssel |
MCGHEKJRLIEUIK-HDTQAHQWSA-N |
SMILES |
O=C(C1=CO[C@@H](C)[C@H](COC(C)=O)[C@@H]1CC2=NC=CC3=C2N(C)C4=C3C=CC=C4)OC.[H]O[H].[H]O[H].[H]O[H] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Alstonidine acetate trihydrate, Alstonidine acetyl deriv trihydrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



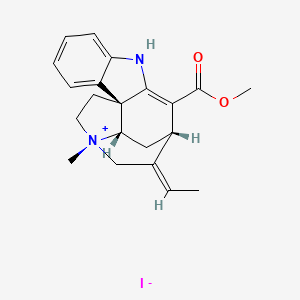

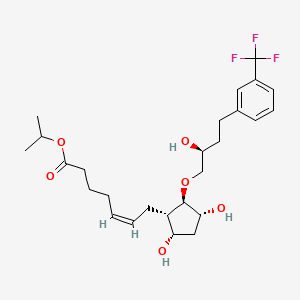

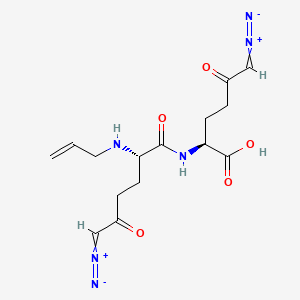
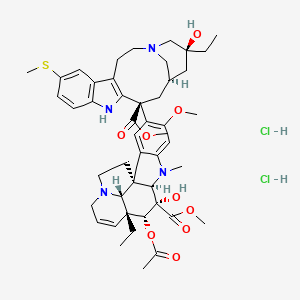
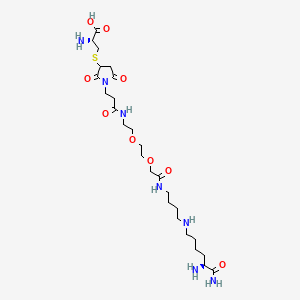
![Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,4(9),5,7,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-octadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B605280.png)
